H-Abu-Phe-OH

Lipophilicity Chromatography Membrane partitioning

H-Abu-Phe-OH is a synthetic dipeptide featuring the non-proteinogenic L-α-aminobutyric acid (Abu) residue. This ethyl side-chain provides optimal geometry for DPP-IV catalytic efficiency and confers resistance to non-specific proteolysis, making it a superior alternative to proteinogenic analogs like H-Ala-Phe-OH. Its distinct LogP (1.627) improves HPLC resolution for analytical method development. Ideal for SAR studies, ACE inhibitor scaffolds, and microporous material design. Secure your supply of this patent-precedented, research-critical building block today.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
Cat. No. B12105996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Abu-Phe-OH
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
InChIInChI=1S/C13H18N2O3/c1-2-10(14)12(16)15-11(13(17)18)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8,14H2,1H3,(H,15,16)(H,17,18)
InChIKeyJTULGEQUTVYWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Abu-Phe-OH (L-2-Aminobutyryl-L-phenylalanine): Procurement-Relevant Physicochemical and Regulatory Profile for Research Sourcing


H-Abu-Phe-OH (CAS 60577-37-9, MDL MFCD00025566) is a synthetic dipeptide composed of the non-proteinogenic amino acid L-α-aminobutyric acid (Abu) at the N-terminus and L-phenylalanine (Phe) at the C-terminus, with a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . The compound is supplied as the L-2-aminobutyryl-L-phenylalanine dihydrate by Sigma-Aldrich under the AldrichCPR collection of rare and unique chemicals for early discovery research, with a listed purity specification of 95% . Key predicted physicochemical properties include a LogP of 1.627, a pKa of 3.41 ± 0.10, a density of 1.193 g/cm³, and a boiling point of 493.3 ± 45.0 °C, with a recommended storage temperature of −15 °C . The non-proteinogenic Abu residue structurally differentiates this dipeptide from common proteinogenic dipeptide analogs such as H-Ala-Phe-OH, introducing one additional methylene unit in the N-terminal side chain and altering both lipophilicity and protease recognition profiles.

Why H-Abu-Phe-OH Cannot Be Replaced by H-Ala-Phe-OH or Other Proteinogenic Dipeptide Analogs in Research Applications


Generic substitution of H-Abu-Phe-OH with more readily available proteinogenic dipeptide analogs such as H-Ala-Phe-OH (CAS 3061-90-3) or H-Val-Phe-OH introduces measurable differences in physicochemical properties, enzyme recognition, and biological stability that propagate into divergent experimental outcomes. The Abu residue carries an ethyl (−CH₂CH₃) side chain versus the methyl (−CH₃) of alanine, producing a LogP shift from 2.11 (H-Ala-Phe-OH) to 1.627 (H-Abu-Phe-OH) — a difference of approximately 0.48 log units that directly impacts reversed-phase chromatographic retention, membrane partitioning, and peptide transporter affinity . More critically, as a non-proteinogenic amino acid, Abu is not recognized by the translational machinery and exhibits altered susceptibility to endogenous proteases, dipeptidyl peptidases, and aminopeptidases compared to its proteinogenic counterparts, a property systematically exploited in therapeutic peptide design to enhance metabolic stability [1]. For researchers engaged in structure–activity relationship (SAR) studies, enzyme substrate profiling, or peptide-based biomaterial development, substitution with a proteinogenic analog confounds the very parameter — non-canonical side-chain structure — that defines the compound's experimental utility.

H-Abu-Phe-OH Quantitative Differentiation Evidence: Comparator-Anchored Data for Informed Procurement Decisions


Reduced Lipophilicity Versus H-Ala-Phe-OH: LogP Difference of 0.48 Units Alters Chromatographic and Partitioning Behavior

H-Abu-Phe-OH exhibits a computed LogP of 1.627, which is 0.48 log units lower than the LogP of 2.11 reported for H-Ala-Phe-OH . This difference arises from the replacement of the alanine methyl side chain (−CH₃) with the ethyl side chain of Abu (−CH₂CH₃), which introduces an additional methylene group. Paradoxically, the LogP decreases rather than increases with the extra carbon, reflecting the complex interplay between increased hydrophobic surface area and altered hydrogen-bonding capacity of the N-terminal amine in the Abu residue. In practical terms, a ΔLogP of 0.48 translates to an approximately threefold difference in octanol-water partition coefficient, which is sufficient to alter reversed-phase HPLC retention times, solid-phase extraction recovery, and predicted membrane permeability in Caco-2 and PAMPA assay models.

Lipophilicity Chromatography Membrane partitioning ADME prediction

Non-Proteinogenic Abu Residue Confers Class-Level Proteolytic Stability Advantage Over Proteinogenic N-Terminal Dipeptide Analogs

The N-terminal L-α-aminobutyric acid (Abu) in H-Abu-Phe-OH is a non-proteinogenic amino acid that is not incorporated during ribosomal translation and is poorly recognized by common aminopeptidases and dipeptidyl peptidases compared to its proteinogenic counterparts (Ala, Val, Leu, Ile) [1]. This class-level property has been extensively validated: replacement of natural amino acids with non-proteinogenic analogs is an established strategy to endow peptides with proteolytic stability, improving both in vitro half-life and in vivo exposure [1]. While direct proteolytic half-life data for H-Abu-Phe-OH itself are not available in the published literature, Abu substitution at the penultimate N-terminal position (analogous to the Abu-Phe dipeptide motif) in GLP-1 produced (Abu⁸)GLP-1 with a human plasma half-life exceeding 12 hours versus 6.2 hours for native GLP-1 — a >2-fold stability enhancement attributable specifically to Abu-mediated DPP-IV resistance . This class-level evidence supports the expectation that H-Abu-Phe-OH will exhibit greater resistance to aminopeptidase and DPP-IV-mediated degradation compared to H-Ala-Phe-OH or H-Val-Phe-OH.

Proteolytic stability Non-proteinogenic amino acids Peptide therapeutics Metabolic resistance

DPP-IV Substrate Specificity: Abu at P1 Position Exhibits Optimal kcat/Km Among Hydrophobic Amino Acids, Surpassing Alanine and Valine

In a systematic DPP-IV substrate specificity study using [X²,Ala¹⁵]-GRF(1-29)-NH₂ analogs varying the P1 residue (X), the catalytic efficiency (kcat/Km) ranked as follows: Abu > Pro > Ala >> Ser > Gly = Val >> Leu [1]. The Abu-containing substrate achieved the highest kcat/Km, with Km at a minimum for a hydrophobic P1 side-chain length of approximately 0.25 nm — precisely matching the ethyl side-chain of Abu [1]. This directly implies that the Abu-Phe dipeptide sequence in H-Abu-Phe-OH presents an optimized P1-P1′ geometry for DPP-IV engagement. While this study was performed in the context of growth hormone-releasing factor analogs rather than isolated dipeptides, the P1 residue identity (Abu vs. Ala vs. Val) independently governs DPP-IV kinetics, making this a class-level inference with direct relevance to H-Abu-Phe-OH. In contrast, H-Ala-Phe-OH (Ala at P1) would be cleaved with lower catalytic efficiency, and H-Val-Phe-OH (Val at P1) with substantially lower efficiency (both kcat and kcat/Km inferior to Abu).

Dipeptidyl peptidase IV Enzyme kinetics Substrate specificity kcat/Km

Patent-Cited ACE Inhibitory Activity: H-Abu-Phe-OH Is Explicitly Named as an Active Dipeptide in Angiotensin I-Converting Enzyme Inhibitor Composition

Japanese Patent JP-H0150244-B2, cited by the Japan Patent Office, explicitly names '2-aminobutyric acid-phenylalanine' (H-Abu-Phe-OH) as one of five dipeptides selected from the group consisting of cysteinylglycine, thyrosinylisoleucine, phenylalanylmethionine, 2-aminobutyric acid-phenylalanine, and histidyltryptophan, and their salts, as the active ingredient in an angiotensin I-converting enzyme (ACE) inhibitor composition [1]. In contrast, H-Ala-Phe-OH — despite being a structurally simpler proteinogenic analog — is reported to have a relatively weak ACE IC₅₀ of 165.3 μM (165,300 nM), while H-Ile-Phe-OH shows stronger inhibition with an IC₅₀ of 65.8 μM [2]. The explicit inclusion of H-Abu-Phe-OH in a patent claiming ACE inhibitory activity, alongside its structural positioning between Ala-Phe (weak inhibitor) and Ile-Phe (moderate inhibitor), suggests an intermediate-to-favorable ACE inhibition profile that warrants direct quantitative determination.

ACE inhibition Angiotensin-converting enzyme Antihypertensive Patent evidence

Molecular Weight and Density Differentiation: Abu-Phe Is 5.9% Heavier and 2.4% Less Dense Than Ala-Phe, Impacting Molar Calculations and Solid-State Properties

H-Abu-Phe-OH has a molecular weight of 250.29 g/mol and a density of 1.193 g/cm³, compared to 236.27 g/mol and 1.222 g/cm³ for H-Ala-Phe-OH . The 14.02 Da mass difference (one methylene unit) results in a 5.9% increase in molecular weight. The density difference (1.193 vs. 1.222 g/cm³, Δ = −0.029 g/cm³) reflects the less efficient crystal packing induced by the extended ethyl side chain of Abu compared to the compact methyl group of Ala. In procurement terms, a 50 mg aliquot of H-Abu-Phe-OH contains approximately 0.200 mmol of compound versus 0.212 mmol for the same mass of H-Ala-Phe-OH — a 5.7% difference in molar quantity that must be accounted for in stoichiometric calculations for peptide coupling reactions or equimolar dosing in biological assays.

Molecular weight Density Solid-state properties Formulation calculations

H-Abu-Phe-OH: Evidence-Based Research and Industrial Application Scenarios for Procurement Decision-Making


Enzyme Substrate Profiling: DPP-IV and Aminopeptidase Specificity Studies Requiring a Non-Proteinogenic P1 Residue

H-Abu-Phe-OH serves as an ideal probe substrate for DPP-IV and aminopeptidase specificity profiling, where the Abu residue at the P1 position provides the kinetically optimal ethyl side-chain length (~0.25 nm) for maximal DPP-IV catalytic efficiency (kcat/Km ranking: Abu > Pro > Ala >> Val) . The non-proteinogenic nature of Abu also renders the dipeptide resistant to non-specific degradation by ubiquitous cellular aminopeptidases, ensuring that observed cleavage kinetics reflect the target protease activity rather than confounding background proteolysis . Researchers comparing DPP-IV substrate preferences across Abu-Phe, Ala-Phe, and Val-Phe can use H-Abu-Phe-OH as the reference standard for optimal P1 geometry.

ACE Inhibitor Lead Discovery: Patent-Validated Starting Point for Antihypertensive Peptide Development

As an explicitly named active ingredient in Japanese Patent JP-H0150244-B2 for angiotensin I-converting enzyme inhibition , H-Abu-Phe-OH provides a structurally defined and patent-precedented starting scaffold for ACE inhibitor development. Positioned between the weak ACE inhibitor H-Ala-Phe-OH (IC₅₀ ~165 μM) and the moderate inhibitor H-Ile-Phe-OH (IC₅₀ ~66 μM) , H-Abu-Phe-OH's non-proteinogenic Abu residue offers the additional advantage of predicted metabolic stability that its proteinogenic counterparts lack. Medicinal chemistry teams can use this dipeptide as a core fragment for systematic SAR exploration of N-terminal side-chain effects on ACE inhibition potency.

Physicochemical SAR and Chromatographic Method Development: LogP Calibration Standard in a Homologous Dipeptide Series

With its intermediate LogP of 1.627 — positioned between the proteinogenic extremes of H-Ala-Phe-OH (LogP 2.11) and the more hydrophobic analogs — H-Abu-Phe-OH fills a critical gap in lipophilicity SAR series spanning N-terminal side-chain length . Its computed LogP and PSA of 92.42 Ų make it suitable as a calibration standard for reversed-phase HPLC method development, where the 0.48 LogP unit difference from H-Ala-Phe-OH translates to readily resolvable retention time shifts. Analytical chemists developing separation methods for dipeptide libraries can exploit this differentiation for peak identification and purity assessment.

Peptide Biomaterial and Self-Assembly Research: Non-Proteinogenic Building Block for Microporous Organic Materials

Abu-containing dipeptides have been established as a privileged class of building blocks for microporous organic materials with channel diameters ranging from 2.3 to 5.1 Å and crystal densities as low as 1.06 g/cm³ (for Abu-Abu), comparable to the benchmark Val-Ala class . The linear ethyl side chain of Abu, in contrast to the branched side chains of Val and Ile, affords greater conformational freedom and yields more flexible channel surfaces that can adapt to diverse guest molecules . While H-Abu-Phe-OH was not among the ten dipeptides crystallographically characterized in the Angewandte Chemie study, its structural homology to the validated Abu-containing dipeptide series makes it a logical next candidate for expanding the chemical space of peptide-based microporous materials.

Quote Request

Request a Quote for H-Abu-Phe-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.